5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
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Overview
Description
5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized reactors and continuous flow techniques to scale up the reaction efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxy compound.
Scientific Research Applications
5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
- 5-[(2-Bromophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
Uniqueness
5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro or bromo analogs.
Properties
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-29-23-9-5-3-7-18(23)20-13-26-15-27-24(20)19-11-10-17(12-22(19)28)30-14-16-6-2-4-8-21(16)25/h2-13,15,28H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNRCQANXLCPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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